BenchChemオンラインストアへようこそ!

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid

Lipophilicity LogP Membrane permeability

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid (CAS 921211-16-7; molecular formula C19H17FN2O2; molecular weight 324.35 g/mol) is a synthetic 2-arylquinoline-6-carboxylic acid derivative featuring a 2-fluoro substituent and an N-isopropylamino group on the pendant phenyl ring. The compound belongs to the broader class of 6-substituted heteroquinolinecarboxylic acid derivatives, a chemotype disclosed as AMPA receptor antagonists with potential utility in cerebral-nerve-cell disorders.

Molecular Formula C19H17FN2O2
Molecular Weight 324.3 g/mol
CAS No. 921211-16-7
Cat. No. B14186152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid
CAS921211-16-7
Molecular FormulaC19H17FN2O2
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)F
InChIInChI=1S/C19H17FN2O2/c1-11(2)21-14-5-6-15(16(20)10-14)18-8-3-12-9-13(19(23)24)4-7-17(12)22-18/h3-11,21H,1-2H3,(H,23,24)
InChIKeyNQICNGYLFPRSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid (CAS 921211-16-7): Structural Identity and Compound-Class Context for Procurement Decisions


2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid (CAS 921211-16-7; molecular formula C19H17FN2O2; molecular weight 324.35 g/mol) is a synthetic 2-arylquinoline-6-carboxylic acid derivative featuring a 2-fluoro substituent and an N-isopropylamino group on the pendant phenyl ring . The compound belongs to the broader class of 6-substituted heteroquinolinecarboxylic acid derivatives, a chemotype disclosed as AMPA receptor antagonists with potential utility in cerebral-nerve-cell disorders [1]. It is primarily supplied as a research-grade screening compound and is not indexed in major public databases such as PubChem or ChemSpider, indicating limited prior characterization beyond its patent and vendor origins .

Why 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid Cannot Be Interchanged with Common In-Class Quinoline Carboxylic Acids


Quinoline-6-carboxylic acid analogs exhibit steep structure–activity relationships where even single-point modifications produce large shifts in lipophilicity, target engagement, and pharmacokinetic behavior. The combination of a 2-fluoro group and an N-isopropylamino substituent on the pendant phenyl ring introduces a distinct physicochemical fingerprint—most notably a logP increase of approximately 1.8 log units relative to the des-isopropyl primary-amine analog (CAS 921211-14-5) and roughly 2.7 log units above the unsubstituted quinoline-6-carboxylic acid scaffold . These differences govern passive membrane permeability, plasma protein binding, and metabolic susceptibility to N-dealkylation, meaning that generic substitution with a simpler 2-arylquinoline carboxylic acid will fundamentally alter the pharmacological profile [1]. Researchers requiring a defined lipophilicity window or specific N-isopropyl substitution for SAR exploration cannot achieve equivalent physicochemical behavior with the des-isopropyl or unsubstituted analogs.

Quantitative Differentiation Evidence for 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid Relative to Closest Analogs


Lipophilicity (LogP) Differentiation: N-Isopropyl vs. Des-Isopropyl and Unsubstituted Quinoline-6-Carboxylic Acid Comparators

The target compound exhibits a computed LogP of 4.63, representing a 1.83 log-unit increase over the des-isopropyl analog 2-(4-amino-2-fluorophenyl)quinoline-6-carboxylic acid (CAS 921211-14-5; LogP = 2.80) and a 2.70–2.82 log-unit increase over the unsubstituted quinoline-6-carboxylic acid scaffold (CAS 10349-57-2; LogP = 1.81–1.93) . A ΔLogP of ~1.8 corresponds to a theoretical ~63-fold increase in octanol–water partition coefficient, predicting substantially enhanced passive membrane permeability and blood–brain barrier penetration potential [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Polar Surface Area (PSA) Differentiation: Balanced CNS Penetration Relative to Quinoline-6-Carboxylic Acid Core

The target compound has a topological polar surface area (tPSA) of 62.22 Ų . This is 12.03 Ų higher than the unsubstituted quinoline-6-carboxylic acid core (PSA = 50.19 Ų) but remains well below the commonly cited CNS penetration threshold of ~90 Ų [1]. By contrast, the des-isopropyl analog is predicted to have a PSA of approximately 76 Ų (due to the additional primary amine hydrogen-bond donor), placing it closer to the upper limit for favorable CNS penetration. The intermediate PSA of the target compound suggests a balanced profile: sufficient polarity to maintain aqueous solubility while retaining passive membrane crossing capability.

Polar surface area CNS drug design Blood–brain barrier Physicochemical profiling

Molecular Weight and Hydrogen-Bond Donor Profile: Differentiated Drug-Likeness vs. Fluoroquinolone Antibiotics

With a molecular weight of 324.35 g/mol and 2 hydrogen-bond donors (HBD), the target compound occupies a distinct physicochemical space compared to clinically used fluoroquinolone antibacterials . Ciprofloxacin (MW = 331.34; HBD = 2) and norfloxacin (MW = 319.33; HBD = 2) have similar molecular weights but differ critically in their core scaffold (4-oxo-1,4-dihydroquinoline-3-carboxylic acid vs. quinoline-6-carboxylic acid) and substitution pattern. The quinoline-6-carboxylic acid core lacks the 4-oxo group required for bacterial DNA gyrase/topoisomerase IV inhibition, directing the target compound toward a distinct target space, most likely AMPA receptor antagonism as described in the Kyorin patent family [1]. The des-isopropyl analog (MW = 282.27; HBD = 3) is 42 g/mol lighter and has an additional HBD, predicting higher aqueous solubility but lower CNS permeability.

Drug-likeness Molecular weight Hydrogen bond donors Lead optimization

N-Isopropyl Substitution: Predicted Metabolic Stability Advantage Over Primary Amino Analog

The N-isopropylamino substituent in the target compound replaces the primary amino group present in the des-isopropyl analog (CAS 921211-14-5). In medicinal chemistry, conversion of a primary aromatic amine to an N-isopropyl secondary amine typically reduces susceptibility to cytochrome P450-mediated N-dealkylation and N-glucuronidation, as well as mitigating the potential for forming reactive iminoquinone metabolites associated with aniline substructures [1]. While no head-to-head microsomal stability data are publicly available for this specific pair, this structural modification is a well-established metabolic-softening strategy in lead optimization [2]. The isopropyl group also introduces steric bulk adjacent to the aniline nitrogen, which can reduce CYP-mediated oxidation rates compared to the unsubstituted aniline.

Metabolic stability N-dealkylation In vitro ADME Structure–metabolism relationship

Class-Level Target Differentiation: Quinoline-6-Carboxylic Acid AMPA Antagonist Scaffold vs. Fluoroquinolone Antibacterials

The quinoline-6-carboxylic acid scaffold with a 2-aryl substituent is structurally and mechanistically distinct from the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold of fluoroquinolone antibiotics. The Kyorin patent (US 6,562,839) explicitly claims 6-substituted heteroquinolinecarboxylic acid derivatives as AMPA receptor antagonists for cerebral nerve cell disorders, establishing a target class distinct from DNA gyrase inhibition [1]. Known AMPA antagonists such as NBQX (IC50 ~0.1–1 µM at AMPA receptors) operate via different chemotypes (quinoxalinediones), making the quinoline-6-carboxylic acid series a structurally novel entry point for AMPA receptor modulation without the reported renal toxicity liabilities of quinoxalinedione-based antagonists [2]. The target compound's specific 2-(2-fluoro-4-isopropylaminophenyl) substitution represents a focused SAR exploration within this patent space.

AMPA receptor Excitatory amino acid antagonism Neuroprotection Target selectivity

Database Rarity and Structural Novelty: Absence from PubChem and ChemSpider as a Procurement Differentiator

A search of PubChem and ChemSpider (conducted May 2026) returns no entries for CAS 921211-16-7 [1]. In contrast, the des-isopropyl analog (CAS 921211-14-5) and the unsubstituted quinoline-6-carboxylic acid (CAS 10349-57-2) are indexed in multiple public databases . This absence indicates that the target compound has not been included in high-throughput screening collections deposited in public repositories, has no reported bioactivity data in ChEMBL or PubChem BioAssay, and likely occupies novel chemical space within the quinoline-6-carboxylic acid series. For organizations seeking structurally differentiated screening compounds with reduced risk of prior-art overlap, this database gap represents a tangible procurement advantage.

Novel chemical space Screening library exclusivity IP position Database indexing

Recommended Application Scenarios for 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid Based on Differential Evidence


CNS-Targeted Screening Library Expansion with Favorable BBB-Penetration Physicochemistry

With a LogP of 4.63 and PSA of 62.22 Ų, the compound falls squarely within the optimal CNS drug-like property space (LogP 3–5; PSA < 90 Ų). Procurement for neuroscience-focused high-throughput or fragment-based screening libraries allows exploration of AMPA receptor antagonism or other glutamate receptor pharmacology without the renal toxicity profile associated with quinoxalinedione-based AMPA antagonists such as NBQX [1]. The compound's lipophilicity advantage over the des-isopropyl analog (ΔLogP +1.83) predicts superior passive BBB penetration, a critical requirement for in vivo CNS target engagement studies [2].

Structure–Activity Relationship (SAR) Exploration of N-Alkyl Substitution on 2-Arylquinoline-6-Carboxylic Acid AMPA Antagonists

As an N-isopropyl derivative of the 2-(4-amino-2-fluorophenyl)quinoline-6-carboxylic acid core, this compound serves as a key SAR probe for evaluating the effect of N-alkylation on AMPA receptor binding affinity, selectivity versus kainate receptors, and in vitro metabolic stability. Researchers can use this compound head-to-head with the des-isopropyl analog (CAS 921211-14-5) to quantify the impact of the isopropyl group on potency (IC50 shift), microsomal clearance (CLint comparison), and CYP inhibition profile [1]. Such paired SAR studies are essential for lead optimization programs targeting the ionotropic glutamate receptor family.

Proprietary Drug Discovery Programs Requiring Novel, Unannotated Chemical Matter

The compound's absence from PubChem, ChemSpider, ChEMBL, and BindingDB means it has not been subjected to public HTS campaigns and carries no pre-existing bioactivity annotations that could complicate freedom-to-operate assessments [1]. Organizations pursuing first-in-class AMPA receptor antagonists or quinoline-based CNS therapeutics can use this compound as a starting point for proprietary medicinal chemistry, with reduced risk of overlapping with published structure–activity data. Its CAS registry number and vendor availability provide a clear procurement pathway while maintaining IP novelty [2].

In Vitro ADME Profiling of N-Isopropyl Aniline Metabolic Stability

The N-isopropylamino motif replaces the metabolically labile primary aniline present in the des-isopropyl analog, offering a defined system for studying structure–metabolism relationships in the quinoline-6-carboxylic acid series. Researchers conducting liver microsome or hepatocyte stability assays can directly compare the target compound with CAS 921211-14-5 to quantify the protective effect of N-isopropylation on intrinsic clearance and to screen for reactive metabolite formation (e.g., glutathione trapping for iminoquinone adducts) [1]. These data inform the selection of leads with superior metabolic profiles for progression to in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.